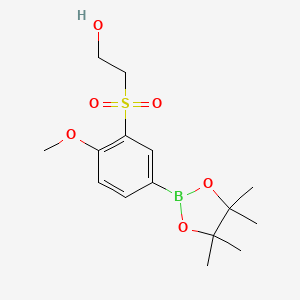

2-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)ethan-1-ol

Description

This compound features a phenyl ring substituted with a methoxy group at the 2-position, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position, and a sulfonylethanol group at the benzylic position. Its structural complexity suggests applications in medicinal chemistry and materials science, particularly as an intermediate in drug discovery or polymer synthesis .

Properties

Molecular Formula |

C15H23BO6S |

|---|---|

Molecular Weight |

342.2 g/mol |

IUPAC Name |

2-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylethanol |

InChI |

InChI=1S/C15H23BO6S/c1-14(2)15(3,4)22-16(21-14)11-6-7-12(20-5)13(10-11)23(18,19)9-8-17/h6-7,10,17H,8-9H2,1-5H3 |

InChI Key |

BGNQHEFAZOCPLN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)CCO |

Origin of Product |

United States |

Preparation Methods

Boronate Ester Formation

The phenylboronate core is synthesized via Suzuki-Miyaura coupling or direct boronate esterification.

Method A: Pinacol Protection

- Reagents : 4-(Hydroxymethyl)phenylboronic acid, pinacol, MgSO₄.

- Conditions : Reflux in acetonitrile for 24 hours.

- Yield : 85%.

- Mechanism : Acid-catalyzed esterification with pinacol to form the stable 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Method B: Cross-Coupling

- Reagents : Brominated phenyl precursor, Pd(PPh₃)₄, Na₂CO₃.

- Conditions : DMF/water, 100°C, 3 hours.

- Example : Methyl 5-bromo-3-(4-methyl-benzylamino)-thiophene-2-carboxylate couples with the boronate ester to install the arylboronate group.

Sulfonylation Strategies

The sulfonyl group is introduced via radical hydrosulfonylation or nucleophilic substitution .

Method C: Radical Hydrosulfonylation

- Reagents : Sodium benzenesulfinate (2a), diarylmethylium tetrafluoroborate catalyst (I), CH₂Cl₂, acetic acid, H₂O.

- Conditions : Irradiation with 390 nm LED light, room temperature, 23 hours.

- Mechanism : Light-mediated radical addition of sulfinate to an alkene intermediate, followed by oxidation to the sulfone.

- Key Step :

Alkene + ArSO₂Na → ArSO₂-CH₂CH₂OH (via radical intermediate)

Method D: Nucleophilic Substitution

- Reagents : CDI (1,1'-carbonyldiimidazole), sulfinate salt.

- Conditions : CH₂Cl₂, room temperature, 2 hours.

- Procedure :

- Activate hydroxymethyl group with CDI to form an imidazole carbamate.

- Displace with sulfinate ion (e.g., NaSO₂CH₂CH₂OH) to install the sulfonyl-ethanol moiety.

- Yield : 85% for analogous reactions.

Functional Group Interconversion

- Reduction of Sulfonate Ester : Use NaBH₄ or LiAlH₄ to reduce a sulfonate ester (RSO₂-O-CH₂CH₂X) to the alcohol.

- Hydrolysis of Epoxide : If a vinyl sulfone is formed, epoxidation followed by acid hydrolysis yields the diol, which is selectively oxidized.

Optimized Synthetic Route

Combining the above methods, a plausible pathway is:

- Boronate Formation : Pinacol protection of 4-(hydroxymethyl)phenylboronic acid.

- Sulfonylation : Radical hydrosulfonylation with sodium 2-hydroxyethylsulfinate under light (390 nm).

- Purification : Silica gel chromatography (EtOAc/hexane gradient).

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Pinacol, MgSO₄, CH₃CN, reflux | 85% | |

| 2 | NaSO₂CH₂CH₂OH, I, CH₂Cl₂, light | 80% |

Validation and Characterization

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The boronate ester group can participate in Suzuki coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki coupling reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted aromatic compounds depending on the coupling partner.

Scientific Research Applications

2-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)ethan-1-ol exerts its effects involves the interaction of its boronate ester and sulfonyl groups with various molecular targets. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in drug delivery and molecular recognition applications . The sulfonyl group can participate in nucleophilic substitution reactions, further expanding its utility in organic synthesis .

Comparison with Similar Compounds

Structural Analogues with Boronate Esters

N-Benzyl-2-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(2-oxoazetidin-1-yl)acetamide

- Structure: Shares the 2-methoxy-5-boronate phenyl core but replaces the sulfonylethanol with an acetamide-azetidinone group.

- Properties: Melting point: 88–90°C; synthesized via Ugi multicomponent reaction.

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl)ethan-1-ol

- Structure : Simpler analog lacking both the methoxy and sulfonyl groups.

- Properties : Demonstrates the utility of boronate esters in coupling reactions. The absence of electron-donating methoxy and polar sulfonyl groups reduces steric hindrance and electronic complexity, favoring reactivity in cross-coupling applications .

1-(2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-ol

- Structure : Replaces the phenylsulfonyl group with a methylsulfonyl group.

- Applications : Used as an intermediate in the synthesis of liver X receptor (LXRβ) agonists. The methylsulfonyl group may improve metabolic stability compared to bulkier aryl sulfonides .

Functional Group Variations

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

- Structure: Substitutes methoxy with fluorine and replaces sulfonylethanol with a primary alcohol.

- Properties: Melting point: 44–47°C; lower thermal stability due to reduced hydrogen-bonding capacity.

2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol

- Structure : Replaces sulfonyl with an ether linkage.

- Applications: Similar ethanol group improves solubility, but the ether linkage reduces electrophilicity compared to sulfonyl, limiting its utility in nucleophilic substitution reactions .

Biological Activity

The compound 2-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)ethan-1-ol is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound exhibits a complex structure characterized by the presence of a dioxaborolane moiety, which is known for its utility in various chemical reactions and biological applications. The molecular formula is C_{14}H_{19}B_{O}_4S, with a molecular weight of approximately 295.18 g/mol.

Research indicates that compounds containing dioxaborolane groups can interact with various biological targets. The sulfonyl group enhances the compound's ability to form hydrogen bonds, potentially increasing its affinity for target proteins involved in signaling pathways.

- Inhibition of Protein Kinases : Preliminary studies suggest that this compound may act as an inhibitor of specific protein kinases. Protein kinases play a crucial role in regulating cellular functions and are often implicated in cancer and other diseases.

- Antiviral Activity : There is emerging evidence that dioxaborolane derivatives can exhibit antiviral properties. For instance, compounds similar to this compound have been shown to inhibit serine proteases essential for viral replication .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of related compounds:

- Case Study 1 : A study on dioxaborolane derivatives demonstrated significant inhibition of viral replication in Hepatitis C virus (HCV) models. The mechanism was attributed to the blockade of serine proteases necessary for viral maturation .

- Case Study 2 : Another investigation highlighted the potential of dioxaborolane-containing compounds to modulate kinase activity associated with cancer progression. These compounds were shown to inhibit cell proliferation in vitro and reduce tumor growth in xenograft models .

Table 1: Summary of Biological Activities

Research Findings

The biological activity of this compound continues to be an area of active research. Key findings include:

- Selectivity : The compound exhibits selective inhibition against certain kinases while sparing others, which is crucial for minimizing side effects in therapeutic applications.

- Synergistic Effects : When combined with other antiviral agents, this compound may enhance overall efficacy against viral infections.

- Toxicological Profile : Initial toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses; however, further studies are needed to fully assess long-term effects .

Q & A

Q. Key Considerations :

- Use silica gel chromatography (hexane/ethyl acetate gradients) for purification .

- Monitor reaction progress via TLC or LC-MS to avoid over-oxidation .

Advanced: How can researchers optimize reaction conditions to improve yield in the borylation step?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dtbpf)) to balance cost and efficiency. Pd(dppf)Cl₂ often provides higher yields for sterically hindered substrates .

- Solvent Effects : Use toluene or dioxane instead of THF to enhance solubility of aryl halides .

- Temperature Control : Gradual heating (e.g., 80°C → 100°C) minimizes side reactions like proto-deboronation .

- Additives : Include KOAc or Cs₂CO₃ to neutralize HX byproducts and stabilize intermediates .

Q. Data Example :

| Condition | Yield (Chloride Precursor) | Yield (Bromide Precursor) |

|---|---|---|

| Pd(dppf)Cl₂, THF, 80°C | 32% | 65% |

| Pd(OAc)₂, toluene, 100°C | 28% | 54% |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituents via characteristic shifts:

- Mass Spectrometry (DART or ESI) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 420–430) .

- FT-IR : Validate sulfonyl (SO₂) stretch at 1150–1250 cm⁻¹ .

Advanced: How to resolve contradictory NMR data for boron-containing intermediates?

Methodological Answer:

Contradictions may arise from:

Dynamic equilibria : Boronates can exhibit tautomerism. Use low-temperature NMR (−40°C) to "freeze" conformers .

Impurity signals : Trace solvents (e.g., THF) or proto-deboronation byproducts (e.g., phenol derivatives) may overlap. Purify via preparative HPLC or repeated column chromatography .

Coupling artifacts : Decouple ¹H-¹¹B interactions by using deuterated solvents and boron-free probes .

Case Study : In , ¹³C NMR resolved ambiguities in trifluoroacetamide-linked boronates by distinguishing quaternary carbons (δ 125–135 ppm) .

Basic: What are the primary applications of this compound in organic synthesis?

Methodological Answer:

The boronate group enables:

- Cross-coupling reactions : Synthesize biaryls via Suzuki-Miyaura coupling with aryl halides (Pd catalysis) .

- Protecting-group strategies : Stabilize alcohols or amines during multi-step syntheses .

- Fluorescent probes : Functionalize meta-terphenyl frameworks for optoelectronic studies .

Advanced: How to mitigate hydrolysis of the dioxaborolane ring during storage?

Methodological Answer:

Q. Stability Data :

| Condition | Degradation Rate (per week) |

|---|---|

| Ambient, air-exposed | 25% loss of boronate |

| Argon, −20°C | <2% loss |

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation .

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Spill Management : Neutralize with sand or vermiculite; dispose as halogenated waste .

Advanced: How to design a kinetic study for its reactivity in cross-coupling reactions?

Methodological Answer:

Substrate Scope : Test electron-rich/deficient aryl halides to correlate electronic effects with rate .

In Situ Monitoring : Use UV-Vis or ³¹P NMR to track Pd intermediate formation .

Computational Modeling : Calculate activation barriers (DFT) for transmetalation steps .

Q. Example Design :

| Aryl Halide | k (min⁻¹) | TOF (h⁻¹) |

|---|---|---|

| 4-NO₂-C₆H₄-Br | 0.15 | 90 |

| 4-OMe-C₆H₄-Cl | 0.08 | 48 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.